molecular formula C22H26N2O2 B2779262 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2,4-dimethylbenzamide CAS No. 946269-98-3

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2,4-dimethylbenzamide

Cat. No. B2779262
M. Wt: 350.462
InChI Key: JKLINIAVFGFQIQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule consists of 24 Hydrogen atoms, 17 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms - a total of 45 atoms . The molecular weight is determined by the sum of the atomic weights of each atom .

Scientific Research Applications

Structural Aspects in Chemical Compounds

Research into compounds structurally related to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2,4-dimethylbenzamide has focused on understanding their structural aspects and properties. For instance, studies on amide-containing isoquinoline derivatives have provided insights into their structural formation and how they interact with various acids. These interactions have implications for gel formation and fluorescence properties, which are relevant in the context of chemical and material sciences (Karmakar, Sarma, & Baruah, 2007).

Psycho- and Neurotropic Profiling

Although not directly involving the specific compound , research on related quinolinone derivatives has delved into their psycho- and neurotropic properties. These studies, conducted in vivo, have revealed potential sedative and anti-amnesic activities, indicating the possibility of medical applications in treating neurological conditions (Podolsky, Shtrygol’, & Zubkov, 2017).

Palladium-Catalysed Cyclisation in Synthesis

The synthesis of related heterocycles, like furo[3,2-c]quinolin-4(5H)-one, using palladium-catalysed cyclisation, has been explored. This process optimizes the yield of the cyclisation, potentially offering a method for the synthesis of similar quinolinyl compounds (Lindahl, Carroll, Quinn, & Ripper, 2006).

Oligoamides and Structural Studies

Studies on oligoamides of quinoline-derived compounds have focused on their helical structures, both in solid state and in solution. These studies contribute to the understanding of molecular design principles and the stability of these structures, which are significant in the field of molecular engineering (Jiang, Leger, Dolain, Guionneau, & Huc, 2003).

Spectroscopic Characterization and NLO Properties

Investigations into the structural parameters, spectroscopic characterization, and nonlinear optical (NLO) properties of related quinoline derivatives have been conducted. This research, employing techniques like FT-IR, NMR, and UV-Vis spectroscopy, is crucial for understanding the electronic and photophysical properties of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

properties

IUPAC Name

2,4-dimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-14(2)13-24-20-9-7-18(12-17(20)6-10-21(24)25)23-22(26)19-8-5-15(3)11-16(19)4/h5,7-9,11-12,14H,6,10,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLINIAVFGFQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

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